molecular formula C28H40N4OS B2868862 N-{[5-(butan-2-ylsulfanyl)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide CAS No. 477300-60-0

N-{[5-(butan-2-ylsulfanyl)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide

Cat. No.: B2868862
CAS No.: 477300-60-0
M. Wt: 480.72
InChI Key: BANAYEHIWGDHED-UHFFFAOYSA-N
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Description

The compound N-{[5-(butan-2-ylsulfanyl)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a structurally complex molecule featuring:

  • Adamantane-1-carboxamide core: Known for enhancing metabolic stability and lipophilicity, which improves bioavailability .
  • 1,2,4-Triazole ring: A heterocyclic scaffold common in medicinal chemistry due to its hydrogen-bonding capacity and versatility in substitution .
  • Butan-2-ylsulfanyl substituent: A branched alkylthio group that may influence solubility and oxidative stability.

This compound belongs to a broader class of adamantane-triazole hybrids, which are studied for diverse pharmacological activities, including antihypoxic, antiviral, and antibacterial effects .

Properties

IUPAC Name

N-[[5-butan-2-ylsulfanyl-4-(2,6-diethylphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40N4OS/c1-5-18(4)34-27-31-30-24(32(27)25-22(6-2)9-8-10-23(25)7-3)17-29-26(33)28-14-19-11-20(15-28)13-21(12-19)16-28/h8-10,18-21H,5-7,11-17H2,1-4H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANAYEHIWGDHED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N2C(=NN=C2SC(C)CC)CNC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{[5-(butan-2-ylsulfanyl)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves multiple steps, starting with the preparation of the triazole ring and the adamantane core. The triazole ring is typically synthesized through a cyclization reaction involving hydrazine and a suitable nitrile. The adamantane core is then introduced through a coupling reaction, followed by the addition of the butan-2-ylsulfanyl and diethylphenyl groups. Industrial production methods may involve optimizing these reactions for higher yields and purity .

Chemical Reactions Analysis

N-{[5-(butan-2-ylsulfanyl)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The adamantane core can undergo substitution reactions, particularly at the bridgehead positions, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and specific catalysts to facilitate the desired transformations .

Scientific Research Applications

N-{[5-(butan-2-ylsulfanyl)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[5-(butan-2-ylsulfanyl)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, while the adamantane core provides structural stability. The sulfanyl and diethylphenyl groups enhance the compound’s ability to penetrate biological membranes and interact with proteins and enzymes, modulating their activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Target Compound vs. 5-(Adamantane-1-yl)-4-R-1,2,4-Triazole-3-Thiones (Compounds I, II)
  • Substituents :
    • Target : 2,6-Diethylphenyl at position 4; butan-2-ylsulfanyl at position 3.
    • Compounds I/II : Methyl (I) or phenyl (II) at position 4; thione (-SH) at position 5 .
  • Synthesis :
    • Target : Likely synthesized via alkylation of a triazole-3-thione precursor with 2-bromobutane, followed by carboxamide functionalization.
    • Compounds I/II : Cyclization of hydrazincarbothioamides in alkaline media .
Target Compound vs. 2-{[5-(Adamantan-1-yl)-4-Methyl-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N,N-Dimethylethanamine
  • Substituents :
    • Target : 2,6-Diethylphenyl at position 4; carboxamide linkage.
    • Analog : Methyl at position 4; sulfanyl group linked to N,N-dimethylethanamine .
  • Activity : The analog exhibits antiviral and antibacterial properties, contrasting with the antihypoxic focus of triazole-thiones .
Target Compound vs. N-[(5-Butan-2-ylsulfanyl-4-Butyl-1,2,4-Triazol-3-yl)Methyl]Adamantane-1-Carboxamide (PubChem)
  • Substituents :
    • Target : 2,6-Diethylphenyl at position 3.
    • PubChem analog : Butyl at position 4 .

Physicochemical Properties

Key data from analogous compounds (Table 1, ):

Compound Position 4 Substituent Position 5 Substituent Melting Point (°C) Solubility (LogP)
Target Compound 2,6-Diethylphenyl Butan-2-ylsulfanyl Not Reported Estimated ~4.5
Compound I (R = Methyl) Methyl Thione (-SH) 160–162 2.8
Compound II (R = Phenyl) Phenyl Thione (-SH) 185–187 3.2
PubChem Analog Butyl Butan-2-ylsulfanyl Not Reported Estimated ~5.1
  • The 2,6-diethylphenyl group in the target compound likely increases lipophilicity (LogP ~4.5) compared to methyl (LogP 2.8) or phenyl (LogP 3.2) analogs, enhancing membrane permeability but reducing aqueous solubility .
  • The butan-2-ylsulfanyl group may confer greater metabolic stability than the thione (-SH) in Compounds I/II, which are prone to oxidation .
Antihypoxic Activity
  • Compounds Ia-Ig/IIa-IIg (alkylthio derivatives of I/II): Demonstrated antihypoxic efficacy in rat models, with survival times extending by 30–50% compared to controls. Activity correlated with alkyl chain length, peaking at C7–C8 .
  • The diethylphenyl group may enhance target affinity due to increased hydrophobic interactions .
Antiviral and Antibacterial Activity
  • 2-{[5-(Adamantan-1-yl)-4-Methyl-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N,N-Dimethylethanamine : Showed inhibitory effects against influenza A/H1N1 (IC50 = 8.2 µM) and Staphylococcus aureus (MIC = 12.5 µg/mL) .
  • Target Compound: No antiviral data reported, but the adamantane-carboxamide moiety is associated with antiviral mechanisms in other derivatives .

Biological Activity

N-{[5-(butan-2-ylsulfanyl)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a compound with potential pharmacological applications due to its unique structural features. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features an adamantane core linked to a triazole moiety through a sulfanyl group. The presence of the butan-2-ylsulfanyl and diethylphenyl substituents contributes to its biological properties.

Research indicates that compounds containing triazole rings often exhibit significant biological activity through various mechanisms:

  • Cannabinoid Receptor Agonism : Similar compounds have shown activity at cannabinoid receptors (CB1 and CB2), which are crucial in modulating pain, inflammation, and neuroprotection. For instance, related adamantane derivatives demonstrated full agonist profiles at these receptors with varying potencies .
  • Enzyme Inhibition : Triazole derivatives have been explored for their ability to inhibit carbonic anhydrase (CA) isoforms. Some related compounds have shown low nanomolar inhibition against specific CA isoforms, suggesting potential therapeutic applications in treating conditions like glaucoma or cancer .

Biological Activity Data

The following table summarizes the biological activities reported for related compounds in the literature:

Compound NameActivityEC50 (nM)K_i (nM)Reference
SDB-001CB1 Agonist16-43-
SDB-001CB2 Agonist29-216-
6iCA II Inhibitor-7.7
6dCA XIII Inhibitor-65.8

Case Studies

  • Cannabinoid Activity : A study comparing the effects of SDB-001 with Δ(9)-THC revealed that SDB-001 induced hypothermia and bradycardia in rats, indicating significant psychoactive properties akin to those of Δ(9)-THC but with a longer duration of effect .
  • Carbonic Anhydrase Inhibition : In a series of experiments evaluating triazole-linked hybrids for CA inhibition, compound 6i was found to be more effective than the standard inhibitor acetazolamide against hCA II . This suggests that the structural features present in compounds like this compound could confer similar inhibitory properties.

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